N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a small organic compound with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 207.27 g/mol . Its structure features a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position, a cyclohexyl moiety at the 4-position, and a prop-2-enamide (acrylamide) functional group. The cyclohexyl group may confer conformational rigidity, while the ethyl substituent on the oxadiazole ring could influence lipophilicity and steric properties. This compound is cataloged as a building block by Enamine Ltd, suggesting its utility in medicinal chemistry or drug discovery pipelines .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-11-15-13(18-16-11)9-5-7-10(8-6-9)14-12(17)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,14,17) |
InChI Key |
UCKVOLJZRZBAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(CC2)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide typically involves the cyclization of acyclic precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine hydrate.
Substitution: The oxadiazole ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include bromine in acetic acid for oxidative cyclization and potassium carbonate for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of energetic materials due to its thermal stability and high density.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are involved in various physiological processes . The compound’s ability to form hydrogen bonds with its targets contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Enamine Ltd
- N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide (C₁₄H₁₉N₃O₃, MW: 277.32 g/mol ): Core Heterocycle: Replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. Substituents: A methoxy group links the oxazole to the cyclohexyl ring, increasing polarity compared to the direct attachment in the target compound. The 3-methyl substituent on the oxazole may reduce steric hindrance relative to the ethyl group in the target. Implications: The methoxy group could enhance solubility but reduce membrane permeability compared to the target’s ethyl-oxadiazole system .
1,2,4-Oxadiazole Derivatives
- (2Z)-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide (C₁₄H₁₃N₅O₃S, MW: 355.39 g/mol ): Core Heterocycle: Shares the 1,2,4-oxadiazole ring but incorporates a dihydropyridinone substituent. Substituents: A thiophene group replaces the ethyl substituent, increasing aromaticity and lipophilicity. Implications: The larger molecular weight and thiophene group may enhance target affinity but reduce metabolic stability compared to the target compound .
Clinically Relevant Acrylamide-Containing Compounds
- Osimertinib Mesylate (C₂₈H₃₃N₇O₂·CH₄O₃S, MW: 596 g/mol ): Core Structure: A pyrimidine-indole scaffold with a prop-2-enamide group. Substituents: Multiple aromatic and aliphatic groups, including a methoxy and dimethylaminoethyl-methylamino chain.
Structural and Functional Analysis
Table 1: Comparative Data of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide and Analogues
Key Observations
Molecular Weight : The target compound (207.27 g/mol) is significantly smaller than Osimertinib (596 g/mol), suggesting advantages in bioavailability and passive diffusion .
Substituent Effects :
- Ethyl vs. methyl groups: The target’s ethyl substituent may enhance lipophilicity and steric bulk compared to the methyl group in the oxazole analogue .
- Thiophene vs. cyclohexyl: The thiophene in ’s compound increases aromaticity, which could improve stacking interactions but reduce solubility .
Acrylamide Functionality : Common to all compounds, this group enables covalent binding, but its placement and surrounding substituents dictate target specificity (e.g., Osimertinib’s selectivity for EGFR ).
Biological Activity
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C17H29N3O
- Molecular Weight : 307 Da
- LogP : 2.91
- Polar Surface Area : 71 Ų
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to possess activity against various bacterial strains. In a study involving synthesized oxadiazole derivatives, several compounds demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are highly sought after. The oxadiazole derivatives have been reported to inhibit inflammatory pathways effectively. One study highlighted that specific derivatives exhibited notable anti-inflammatory effects in vitro and in vivo models .
Anticancer Potential
The potential of oxadiazole derivatives as anticancer agents is an area of active research. The compound this compound has shown promise in preliminary studies targeting cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells while sparing normal cells .
Study 1: Synthesis and Characterization
A study focused on the synthesis of various oxadiazole derivatives reported that compounds similar to this compound exhibited promising biological activities. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures .
Study 2: Biological Assays
In another investigation, the biological activities of synthesized oxadiazole derivatives were evaluated through a series of assays. The results indicated that several derivatives exhibited significant antimicrobial and anti-inflammatory activities. Statistical analysis revealed that these compounds could serve as potential leads for drug development targeting metabolic syndromes and inflammatory diseases .
Data Tables
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| N-[4-(3-Ethyl...] | Moderate | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
